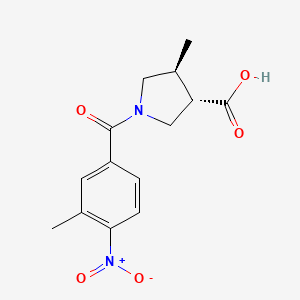
(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid, also known as DSC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
Mecanismo De Acción
(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid acts as a competitive inhibitor of enzymes that contain an active site cysteine residue. It forms a covalent bond with the cysteine residue, which prevents the enzyme from functioning properly. This mechanism of action has been utilized in the development of drugs that target specific enzymes involved in disease processes.
Biochemical and Physiological Effects:
(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes, the modulation of protein structure and function, and the potential to act as a therapeutic agent for certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid has several advantages for use in lab experiments, including its ability to selectively target specific enzymes and its potential to provide valuable insights into protein structure and function. However, (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for research involving (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid. These include the development of new drugs that target specific enzymes involved in disease processes, the study of protein structure and function, and the exploration of (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid's potential as a therapeutic agent for certain diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid and to identify any potential limitations or drawbacks associated with its use.
In conclusion, (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid is a chemical compound that has significant potential for use in scientific research, particularly in the development of new drugs and the study of protein structure and function. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments make it a valuable tool for researchers in a variety of fields. Further research is needed to fully understand the potential applications of (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid and to identify any potential limitations or drawbacks associated with its use.
Métodos De Síntesis
(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of diethylamine with ethyl chloroformate to produce N,N-diethylcarbamoyl chloride. This intermediate is then reacted with L-3-methylpyrrolidine-2-carboxylic acid to produce (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid has been used in various scientific research applications, including the development of new drugs and the study of protein structure and function. (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid has been shown to interact with specific amino acid residues in proteins, which can provide valuable insights into their structure and function.
Propiedades
IUPAC Name |
(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-4-11(5-2)17(15,16)12-6-8(3)9(7-12)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKXREHWUJIXIH-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1CC(C(C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)N1C[C@H]([C@@H](C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)







